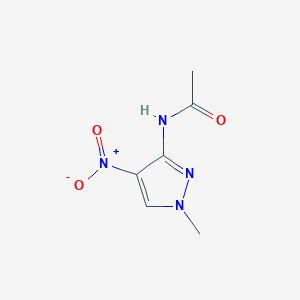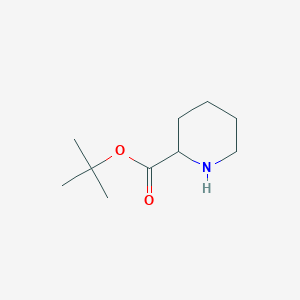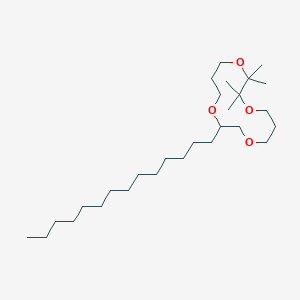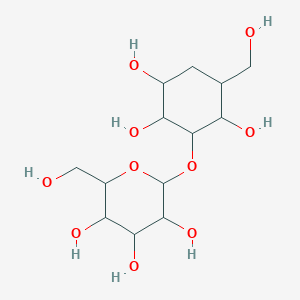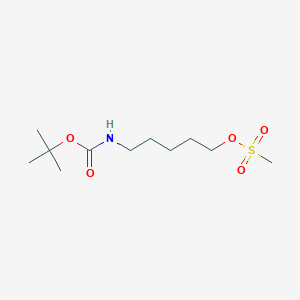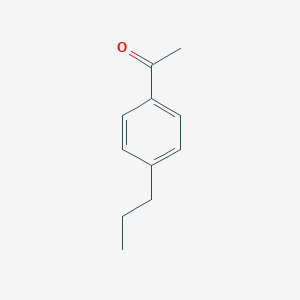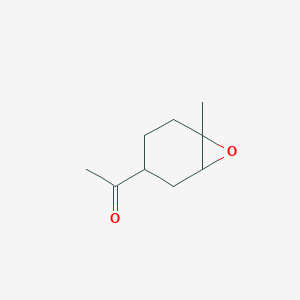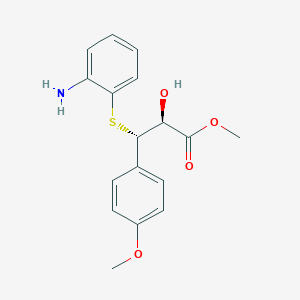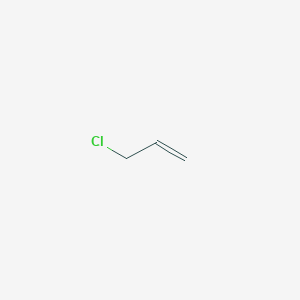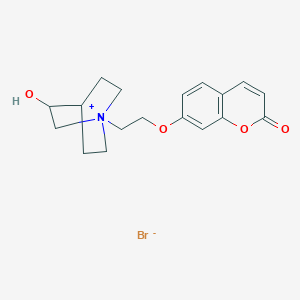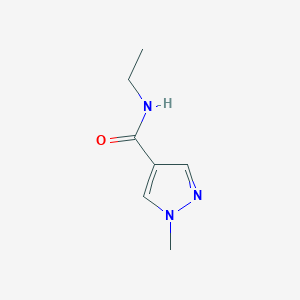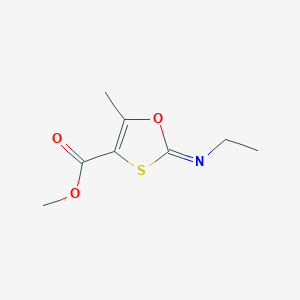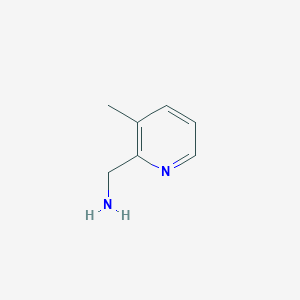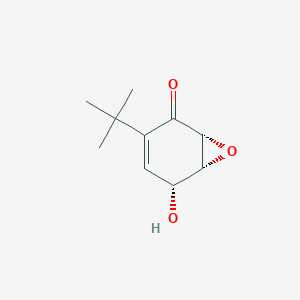
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone (TBEQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBEQ is a member of the benzoquinone family and is known for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone is not fully understood. However, it has been shown to inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), which is an enzyme that is involved in the metabolism of quinones. This inhibition leads to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. Furthermore, 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone in lab experiments is its low toxicity profile. This allows for higher doses to be used without causing significant harm to cells or animals. However, one limitation of using 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone. One potential direction is the development of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone-based therapies for cancer and inflammatory diseases. Another potential direction is the study of 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone’s effects on other cellular pathways and its potential use as a research tool. Furthermore, the development of more efficient synthesis methods for 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone could lead to its wider use in various fields.
Synthesemethoden
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone can be synthesized through the oxidation of 6-tert-butyl-2-hydroxy-1,4-benzoquinone using peracetic acid. This method has been optimized to yield high purity 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone, which is a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been studied extensively for its potential applications in various fields. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 6-tert-Butyl-2,3-epoxy-1,4-benzoquinone has been shown to have anti-oxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer’s disease.
Eigenschaften
CAS-Nummer |
158592-93-9 |
|---|---|
Produktname |
6-tert-Butyl-2,3-epoxy-1,4-benzoquinone |
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(1R,5R,6R)-3-tert-butyl-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,6,8-9,11H,1-3H3/t6-,8-,9+/m1/s1 |
InChI-Schlüssel |
PSYOCQSPCVZCHY-VDAHYXPESA-N |
Isomerische SMILES |
CC(C)(C)C1=C[C@H]([C@@H]2[C@H](C1=O)O2)O |
SMILES |
CC(C)(C)C1=CC(C2C(C1=O)O2)O |
Kanonische SMILES |
CC(C)(C)C1=CC(C2C(C1=O)O2)O |
Synonyme |
6-tert-butyl-2,3-epoxy-1,4-benzoquinone 6-tert-butyl-2,3-epoxy-1,4-benzoquinone, 1R-(1alpha,5alpha,6alpha)-isomer TBE-BQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



